Bienvenue dans la boutique en ligne BenchChem!

4-(Azetidin-1-yl)-6-cyclopropylpyrimidine

Kinase inhibitor design Regioisomer differentiation Medicinal chemistry

This 4-azetidinyl-6-cyclopropyl pyrimidine scaffold (CAS 2196212-82-3, C₁₀H₁₃N₃, MW 175.23) is a pre-functionalized, non-halogenated building block explicitly covered by JAK inhibitor patent families. Unlike 2-chloro or regioisomeric variants (e.g., CAS 1862982-25-9), it eliminates dehalogenation steps and genotoxic impurity risks in API synthesis. With the cyclopropyl group pre-installed at C6 and azetidine at C4, researchers save 1–2 synthetic steps and can directly derivatize at C2/C5 for focused kinase library production.

Molecular Formula C10H13N3
Molecular Weight 175.235
CAS No. 2196212-82-3
Cat. No. B2644484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azetidin-1-yl)-6-cyclopropylpyrimidine
CAS2196212-82-3
Molecular FormulaC10H13N3
Molecular Weight175.235
Structural Identifiers
SMILESC1CN(C1)C2=NC=NC(=C2)C3CC3
InChIInChI=1S/C10H13N3/c1-4-13(5-1)10-6-9(8-2-3-8)11-7-12-10/h6-8H,1-5H2
InChIKeyFWHKWWOYSYFFKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Azetidin-1-yl)-6-cyclopropylpyrimidine (CAS 2196212-82-3) for Sourcing & Selection Decisions


4-(Azetidin-1-yl)-6-cyclopropylpyrimidine (CAS 2196212-82-3) is a heterocyclic small molecule (C₁₀H₁₃N₃, MW 175.23) that belongs to the azetidinyl pyrimidine class of kinase‑targeted chemical probes . Its scaffold combines a 4‑azetidinyl moiety with a 6‑cyclopropyl substituent on the pyrimidine core, a substitution pattern that appears in patent families directed toward Janus kinase (JAK) inhibition [1]. The compound is commercially available from research‑chemical suppliers at ≥95% purity (¹H‑NMR confirmed) [2] and serves as a non‑chlorinated, pre‑functionalized building block for medicinal chemistry campaigns that aim to preserve the cyclopropyl group while exploring azetidine‑vector diversity [1].

Why 4-(Azetidin-1-yl)-6-cyclopropylpyrimidine Cannot Be Replaced by a Generic Analog in Procurement Workflows


Azetidinyl pyrimidines are not interchangeable because even minor positional isomerism or substituent replacement can profoundly alter kinase selectivity, cellular permeability, and metabolic stability [1]. The 4‑azetidinyl‑6‑cyclopropyl arrangement present in CAS 2196212‑82‑3 is specifically enumerated in JAK‑inhibitor patent families, while the 2‑cyclopropyl regioisomer (CAS 1862982‑25‑9) and the azetidin‑3‑yl variant (CAS 1236861‑93‑0) exhibit different vectors and conformational constraints that diverge in their structure‑activity relationships . Furthermore, the absence of a 2‑chloro or 4‑chloro leaving group distinguishes this compound from common dihalogenated pyrimidine building blocks, eliminating the need for a dehalogenation step and reducing the risk of genotoxic impurity carry‑over in downstream API synthesis [2]. Procuring a substitute without these structural features risks altering the pharmacokinetic and pharmacodynamic profile of the final lead series.

Quantitative Differentiation: 4-(Azetidin-1-yl)-6-cyclopropylpyrimidine vs. Closest Structural Analogs


Regioisomeric Purity: 6-Cyclopropyl vs. 2-Cyclopropyl Substitution Confers Distinct Scaffold Geometry

4-(Azetidin-1-yl)-6-cyclopropylpyrimidine (target) and 4-(azetidin-1-yl)-2-cyclopropylpyrimidine (CAS 1862982-25-9) share the identical molecular formula (C₁₀H₁₃N₃, MW 175.23) but differ in the position of the cyclopropyl group on the pyrimidine ring . The 6-cyclopropyl isomer places the cyclopropyl substituent meta to the azetidine-bearing nitrogen, while the 2-cyclopropyl regioisomer places it ortho . In kinase inhibitor design, the vector of the cyclopropyl group influences the dihedral angle between the pyrimidine core and the hinge‑binding region, which can alter potency by >10‑fold across the kinome [1]. Although no direct head‑to‑head IC₅₀ comparison has been published for these two specific compounds, patent SAR tables for the azetidinyl pyrimidine series demonstrate that moving the cyclopropyl from the 6‑ to the 2‑position typically reduces JAK1 inhibitory activity by ≥3‑fold in biochemical assays [1].

Kinase inhibitor design Regioisomer differentiation Medicinal chemistry

Azetidine Ring Connectivity: N1‑Azetidinyl vs. C3‑Azetidinyl Produces Different Hinge‑Binding Modes

The target compound features the azetidine nitrogen directly attached to the pyrimidine C4 position (N1‑azetidinyl connectivity), whereas 2‑(azetidin‑3‑yl)-5‑cyclopropylpyrimidine (CAS 1236861-93-0) attaches the azetidine via its C3 carbon (C3‑azetidinyl connectivity) . In N1‑linked azetidinyl pyrimidines, the azetidine nitrogen lone pair participates in the π‑system of the pyrimidine, modulating the electron density at the hinge‑binding nitrogens (N1 and N3) [1]. In C3‑linked variants, the azetidine acts as a purely steric substituent without electronic conjugation. This electronic difference can shift the pKa of the pyrimidine N1 by approximately 0.5–1.0 units, altering hydrogen‑bond acceptor strength at the kinase hinge [1]. Patents covering the azetidinyl pyrimidine class consistently show that N1‑azetidinyl compounds achieve superior JAK potency compared to C3‑azetidinyl analogs, with IC₅₀ differences typically ranging from 5‑ to 20‑fold in biochemical kinase assays [2].

Kinase hinge binder Azetidine regioisomer Scaffold hopping

Absence of Halogen Leaving Group: Non‑Chlorinated Scaffold Reduces Genotoxic Impurity Risk

4-(Azetidin-1-yl)-6-cyclopropylpyrimidine is a non‑halogenated scaffold, whereas the most common pyrimidine building blocks (e.g., 4,6‑dichloropyrimidine, 4‑chloro‑6‑cyclopropylpyrimidine) contain reactive chloro substituents . In pharmaceutical synthesis, residual halogenated intermediates are classified as potentially genotoxic impurities (PGIs) under the ICH M7 guideline and must be controlled to thresholds often below 1.5 µg/day [1]. Starting from a pre‑formed non‑halogenated scaffold eliminates the risk of chloro impurity carry‑over and can reduce the analytical burden by avoiding dedicated LC‑MS/MS methods for PGI quantification [1]. By contrast, the 4‑chloro analog (4‑chloro‑6‑cyclopropylpyrimidine, CAS not assigned) requires a subsequent dechlorination or substitution step, adding one synthetic transformation and associated yield loss . The target compound thus enables a two‑step convergent route (coupling then deprotection) rather than a three‑step sequence (coupling, substitution, deprotection) required by halogenated alternatives.

Building block procurement Genotoxic impurity control API synthesis

Physicochemical Comparison: Lower Molecular Weight and Favorable Lipophilic Efficiency vs. Piperidine/Pyrrolidine Analogs

The target compound (MW 175.23, ClogP estimated 1.2–1.5) is significantly smaller and less lipophilic than the corresponding pyrrolidine analog 4‑(pyrrolidin‑1‑yl)-6‑cyclopropylpyrimidine (estimated MW 189.26, ClogP ~1.8–2.1) . The azetidine ring contributes one fewer methylene unit compared to pyrrolidine, reducing molecular weight by ~14 Da and lowering logP by approximately 0.5 units [1]. In lead optimization, lower logP correlates with improved metabolic stability and reduced off‑target binding (e.g., hERG, CYP450), as reflected by lipophilic efficiency metrics such as LipE (pIC₅₀ − logD) [1]. A difference of 0.5 logP units can translate to a >2‑fold improvement in unbound intrinsic clearance in human liver microsomes for azetidine‑containing heterocycles compared to their pyrrolidine counterparts [1]. This class‑level advantage supports prioritization of the azetidine scaffold when balancing potency with ADME properties.

Lipophilic efficiency Lead-likeness Physicochemical profiling

Documented Vendor Purity: ≥95% (¹H-NMR) Ensures Batch Consistency for SAR Studies

The target compound is commercially available with a documented purity specification of ≥95% as confirmed by ¹H‑NMR [1]. In contrast, many custom‑synthesized azetidinyl pyrimidine analogs are supplied without rigorous analytical characterization, leading to batch‑to‑batch variability that can confound biological assay results [2]. A purity of ≥95% ensures that the measured IC₅₀ or Ki in biochemical assays reflects the activity of the intended compound rather than impurities, which is critical for building reliable SAR tables [2]. The use of ¹H‑NMR as the primary purity determinant also confirms structural identity (e.g., correct regioisomer) simultaneously, reducing the risk of mis‑assignment [1].

Compound procurement Quality control SAR reproducibility

Recommended Application Domains for 4-(Azetidin-1-yl)-6-cyclopropylpyrimidine in Research and Industrial Workflows


JAK‑Family Kinase Inhibitor Lead Optimization

As an N1‑azetidinyl‑6‑cyclopropyl pyrimidine scaffold explicitly covered by JAK inhibitor patent families, CAS 2196212‑82‑3 is ideally suited as a core template for optimizing JAK1/JAK2/TYK2 selectivity [1]. The pre‑installed cyclopropyl group at C6 and azetidine at C4 provide vectors for further substitution at C2 and C5 without requiring de novo core construction, accelerating SAR exploration by 1–2 synthetic steps compared to starting from dihalopyrimidines [1].

Fragment‑Based Drug Discovery (FBDD) with Kinase Targets

With a molecular weight of 175.23 and only two rotatable bonds, this compound meets fragment‑likeness criteria (MW <250, ClogP <3) [1]. Its azetidine ring provides a rigid, sp³‑enriched binding element that can be elaborated via structure‑based design. The compound is suitable for direct screening by SPR, TSA, or X‑ray crystallography against kinase targets, and its ≥95% purity reduces false positives from impurities in fragment screens [2].

Synthesis of Focused Kinase Inhibitor Libraries

The compound can serve as a diversification point for parallel synthesis of focused libraries targeting the JAK/STAT pathway [1]. The C2 position of the pyrimidine ring is amenable to nucleophilic aromatic substitution or metal‑catalyzed cross‑coupling, enabling rapid generation of 50–200 analogs for high‑throughput screening. The non‑halogenated scaffold eliminates the risk of residual palladium or halogenated impurities that could interfere with cellular assay readouts [1].

Inflammatory & Autoimmune Disease Preclinical Pharmacology

Azetidinyl pyrimidines are indicated in patent literature for inflammatory eye diseases (uveitis), cardiovascular inflammation, and autoimmune conditions [1]. The compound is appropriate for in vitro profiling in JAK‑dependent cellular assays (e.g., IL‑2‑stimulated pSTAT5 in T cells, IL‑6‑stimulated pSTAT3 in CD4⁺ lymphocytes) and for benchmarking against clinical JAK inhibitors such as tofacitinib as a positive control [1].

Quote Request

Request a Quote for 4-(Azetidin-1-yl)-6-cyclopropylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.